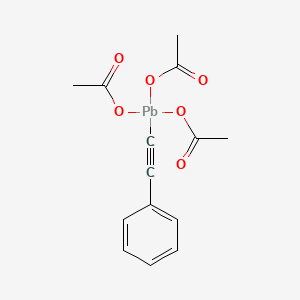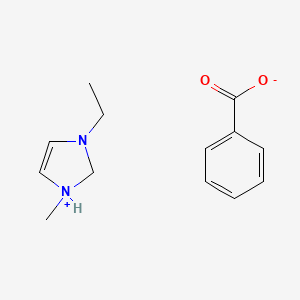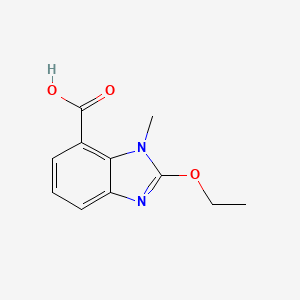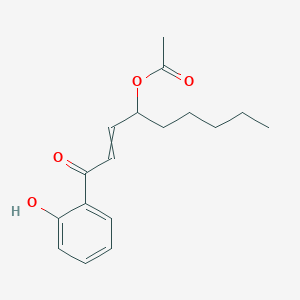
Tris(acetyloxy)(phenylethynyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(acetyloxy)(phenylethynyl)plumbane is a lead-based organometallic compound with the molecular formula C12H14O6Pb It is characterized by the presence of three acetyloxy groups and a phenylethynyl group attached to a central lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetyloxy)(phenylethynyl)plumbane typically involves the reaction of lead acetate with phenylethynyl derivatives under controlled conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of the phenylethynyl-lead bond . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, with optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(acetyloxy)(phenylethynyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) derivatives with additional oxygen-containing functional groups.
Reduction: Lead(II) compounds with reduced oxidation states.
Substitution: Compounds with new functional groups replacing the acetyloxy groups.
Wissenschaftliche Forschungsanwendungen
Tris(acetyloxy)(phenylethynyl)plumbane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tris(acetyloxy)(phenylethynyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the acetyloxy groups can undergo hydrolysis to release acetic acid. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(acetyloxy)phenylplumbane: Similar structure but lacks the phenylethynyl group.
Tris(acetyloxy)ethylplumbane: Contains an ethyl group instead of a phenylethynyl group.
Tris(acetyloxy)propylplumbane: Contains a propyl group instead of a phenylethynyl group.
Uniqueness
Tris(acetyloxy)(phenylethynyl)plumbane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity compared to other tris(acetyloxy)plumbane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
144363-63-3 |
|---|---|
Molekularformel |
C14H14O6Pb |
Molekulargewicht |
485 g/mol |
IUPAC-Name |
[diacetyloxy(2-phenylethynyl)plumbyl] acetate |
InChI |
InChI=1S/C8H5.3C2H4O2.Pb/c1-2-8-6-4-3-5-7-8;3*1-2(3)4;/h3-7H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI-Schlüssel |
IZDVLOBVUBCSTG-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)O[Pb](C#CC1=CC=CC=C1)(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)

![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)



![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)

